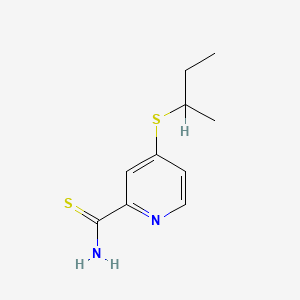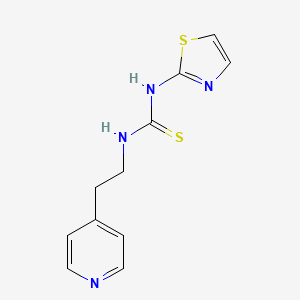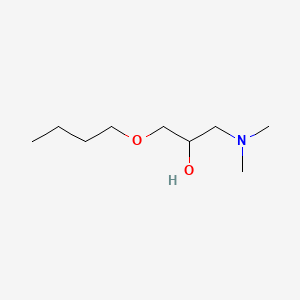
2-Propanol, 1-butoxy-3-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-butoxy-3-(dimethylamino)-: is an organic compound with the molecular formula C9H21NO2 . It is a derivative of propanol, featuring a butoxy group and a dimethylamino group. This compound is known for its versatile applications in various scientific fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-butoxy-3-(dimethylamino)- typically involves the reaction of 2-propanol with butyl bromide in the presence of a base, followed by the introduction of a dimethylamino group. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C)
Solvent: Common solvents like ethanol or methanol
Catalyst: Bases such as sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-Propanol, 1-butoxy-3-(dimethylamino)- can undergo oxidation reactions, typically forming ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into various alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution Reagents: Halides (e.g., HCl, HBr), Alcohols
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: 2-Propanol, 1-butoxy-3-(dimethylamino)- is used as a solvent and reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it valuable in the development of new compounds.
Biology: In biological research, this compound is used in the study of enzyme interactions and metabolic pathways. Its ability to interact with various biological molecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals that target specific molecular pathways. Its unique properties allow it to modulate biological activity, making it a candidate for therapeutic research.
Industry: In industrial applications, 2-Propanol, 1-butoxy-3-(dimethylamino)- is used as a solvent in the production of coatings, adhesives, and other chemical products. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-butoxy-3-(dimethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
- 1-Butoxy-2-propanol
- 1,2-Propylene glycol 1-monobutyl ether
- 2-Hydroxy-3-butoxypropane
- n-Butoxypropanol
Comparison: 2-Propanol, 1-butoxy-3-(dimethylamino)- is unique due to the presence of both butoxy and dimethylamino groups. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity. Compared to similar compounds, it offers enhanced versatility in chemical reactions and broader applications in scientific research .
Propriétés
Numéro CAS |
105996-38-1 |
|---|---|
Formule moléculaire |
C9H21NO2 |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
1-butoxy-3-(dimethylamino)propan-2-ol |
InChI |
InChI=1S/C9H21NO2/c1-4-5-6-12-8-9(11)7-10(2)3/h9,11H,4-8H2,1-3H3 |
Clé InChI |
SDWZQKKODUFTEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC(CN(C)C)O |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


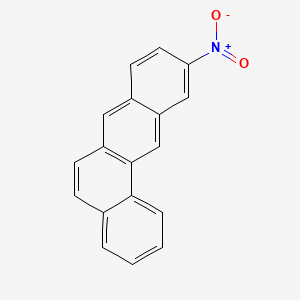

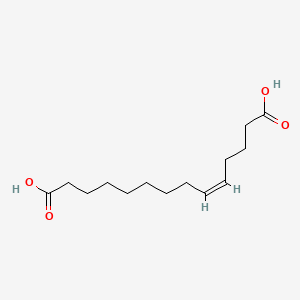
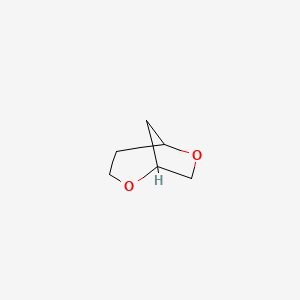
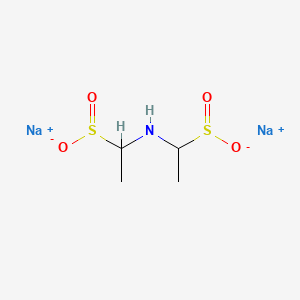
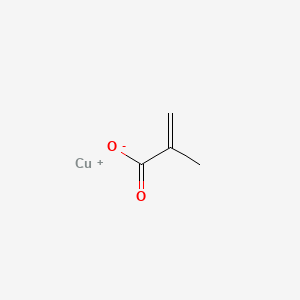
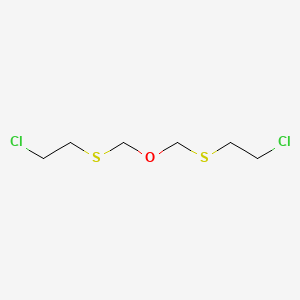


![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)
![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)
